The compound 6-Bromo-2,3-dimethylquinoxaline is a derivative of quinoxaline, a heterocyclic compound with a wide range of applications in various fields, including medicinal chemistry and materials science. Quinoxaline derivatives are known for their diverse biological activities and are often used as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The brominated derivatives, in particular, have been the subject of numerous studies due to their potential as intermediates in the synthesis of more complex molecules with enhanced biological activities.
In medicinal chemistry, brominated quinoxalines serve as valuable intermediates for the synthesis of compounds with significant pharmacological properties. For example, the synthesis of 6-bromo-4-iodoquinoline is a key step in the production of GSK2126458, a compound with biological activity4. The steep structure-activity relationship observed for analogues of brominated quinoxalines, such as PD 153035, underscores their importance in the design of highly potent kinase inhibitors for cancer therapy2.
The synthesis of 6-Amino-5-bromoquinoxaline demonstrates the utility of brominated quinoxalines in organic synthesis. The compound is synthesized through a series of reactions, including cyclization and bromination, with high yields and under mild conditions56. These reactions exemplify the versatility of brominated quinoxalines as intermediates in the construction of complex organic molecules.
Although not directly mentioned in the provided papers, it is worth noting that quinoxaline derivatives are also used in material science, particularly in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic materials. The electronic properties of these compounds can be fine-tuned by the introduction of halogen atoms such as bromine, which can affect the electron distribution and conjugation within the molecule.
6-Bromo-2,3-dimethylquinoxaline is a synthetic organic compound belonging to the quinoxaline family, characterized by its two methyl groups at positions 2 and 3 and a bromine atom at position 6. Quinoxalines are known for their diverse biological activities, making them significant in medicinal chemistry and material science. The compound is of interest due to its potential applications in pharmaceuticals, particularly in the development of anticancer and antimicrobial agents.
6-Bromo-2,3-dimethylquinoxaline can be classified as a heterocyclic aromatic compound. It is derived from quinoxaline, which consists of a fused bicyclic structure containing two nitrogen atoms. The presence of substituents such as bromine and methyl groups influences its chemical properties and biological activity. This compound can be sourced through various synthetic routes, primarily involving the functionalization of quinoxaline derivatives.
The synthesis of 6-bromo-2,3-dimethylquinoxaline typically involves several methods, including condensation reactions between 1,2-diamines and diketones or through bromination of existing quinoxaline derivatives. A common synthetic route includes:
For example, one reported method involves heating a mixture of 2,3-dimethylquinoxaline with bromine in acetic acid, followed by cooling and crystallization from a suitable solvent to isolate the desired product .
The molecular structure of 6-bromo-2,3-dimethylquinoxaline can be represented as follows:
Crystallographic studies often reveal the arrangement of atoms within the crystal lattice, providing insights into intermolecular interactions that may influence physical properties .
6-Bromo-2,3-dimethylquinoxaline participates in various chemical reactions typical for quinoxaline derivatives:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its physical properties for specific applications .
The mechanism of action for compounds like 6-bromo-2,3-dimethylquinoxaline often involves interaction with biological targets such as enzymes or receptors. For instance:
Studies utilizing computational modeling have provided insights into the binding affinities and interaction energies between quinoxalines and their biological targets .
The physical properties of 6-bromo-2,3-dimethylquinoxaline include:
Chemical properties include:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds .
6-Bromo-2,3-dimethylquinoxaline has several scientific applications:
The versatility of this compound underscores its importance in both academic research and industrial applications .
The compound is systematically named 6-Bromo-2,3-dimethylquinoxaline, reflecting its substitution pattern on the quinoxaline core. Its molecular formula is C₁₀H₉BrN₂, with a molecular weight of 237.10 g/mol [2] [6] [9]. The canonical SMILES string CC1=NC2=CC(Br)=CC=C2N=C1C
precisely encodes its atomic connectivity, confirming bromine at position 6 and methyl groups at positions 2 and 3 [6] [9]. The InChIKey ZTXMEAHJDKXXFH-UHFFFAOYSA-N
provides a unique identifier for database referencing [6].
Table 1: Molecular Identity Summary
Property | Value |
---|---|
IUPAC Name | 6-Bromo-2,3-dimethylquinoxaline |
CAS Registry Number | 18470-23-0 |
Molecular Formula | C₁₀H₉BrN₂ |
Molecular Weight | 237.10 g/mol |
SMILES | CC1=NC2=CC(Br)=CC=C2N=C1C |
While single-crystal data for 6-bromo-2,3-dimethylquinoxaline is limited in the provided sources, its parent compound (2,3-dimethylquinoxaline) crystallizes in monoclinic systems and forms co-crystals via O–H···N hydrogen bonding with acidic partners like 3,5-dinitrobenzoic acid (DNB) [10]. This interaction involves the basic pyrazine nitrogen as the acceptor site. The DNB co-crystal adopts the P2₁/n space group with unit cell dimensions a = 15.5561(5) Å, b = 5.8285(2) Å, c = 18.6494 Å, and β = 96.7538(19)° [10]. The bromine substituent’s steric bulk and electron-withdrawing properties are anticipated to influence crystal packing through halogen bonding (C–Br···O/N) and π-stacking interactions, though experimental validation is needed. Density Functional Theory (DFT) studies of analogous quinoxalines show good agreement between calculated and experimental geometries, supporting predictive modeling for this derivative [10].
Table 2: Key Crystallographic Parameters for 2,3-Dimethylquinoxaline Co-crystal
Parameter | Value |
---|---|
Space Group | P2₁/n |
Unit Cell (a,b,c) | 15.5561(5) Å, 5.8285(2) Å, 18.6494 Å |
β Angle | 96.7538(19)° |
Z | 4 |
Primary Interaction | O–H···N hydrogen bonding |
Nuclear Magnetic Resonance (NMR): Though experimental NMR data is not explicitly provided, the structure predicts characteristic signals:
Infrared (IR) Spectroscopy: The IR spectrum of 2,3-dimethylquinoxaline (unsubstituted analog) shows C–H stretching modes at 2900–3100 cm⁻¹ (aromatic and aliphatic) and C=N stretches at 1560–1580 cm⁻¹ [8]. Bromine substitution perturbs ring vibrations, likely shifting C–Br stretches to 500–700 cm⁻¹. Co-crystal formation introduces broad O–H stretches (~2500–3000 cm⁻¹) and altered carbonyl stretches due to hydrogen bonding [10].
Mass Spectrometry (MS): Electron ionization MS of 2,3-dimethylquinoxaline shows a molecular ion peak at m/z 158 [M]⁺ and a base peak at m/z 117 due to methyl loss [8]. For the brominated analog, the expected isotopic pattern includes peaks at m/z 236/238 [M]⁺ (1:1 ratio), with key fragments arising from loss of CH₃ (m/z 221/223) and Br• (m/z 157) [7] [8].
Electronic Effects: Bromine at C6 significantly alters electronic properties compared to unsubstituted 2,3-dimethylquinoxaline. As a moderate σ-donor and strong π-acceptor, bromine decreases electron density at adjacent positions, enhancing electrophilicity at C5/C7. This contrasts with electron-donating groups (e.g., -OCH₃), which increase basicity of the pyrazine nitrogens [5] [10].
Reactivity Patterns: The bromine atom serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira). This differentiates it from unreactive methyl substituents, enabling access to 6-aryl, 6-alkynyl, or 6-heteroaryl derivatives [3] [6]. Additionally, 2,3-dimethylquinoxaline undergoes Diels-Alder reactions with dienophiles like maleic anhydride via its enol tautomer, but steric hindrance from bromine may suppress this pathway in the 6-bromo analog [5].
Photophysical Properties: Bromine enhances spin-orbit coupling, promoting intersystem crossing in excited states. This likely reduces fluorescence quantum yield compared to non-halogenated analogs—a critical consideration for optical applications [5] [10]. Computational studies (DFT) indicate bromine substitution stabilizes the LUMO energy more than the HOMO, reducing the HOMO-LUMO gap by 0.2–0.3 eV versus 2,3-dimethylquinoxaline [10].
Table 3: Comparative Properties of Quinoxaline Derivatives
Property | 6-Bromo-2,3-dimethylquinoxaline | 2,3-Dimethylquinoxaline | Quinoxaline-1,4-di-N-oxide |
---|---|---|---|
Molecular Weight | 237.10 g/mol | 158.20 g/mol | 178.15 g/mol |
Key Functional Group | C-Br (Electron-withdrawing) | -CH₃ (Electron-donating) | N⁺-O⁻ (Strong acceptor) |
Synthetic Utility | Cross-coupling site | Limited functionalization | Antitubercular pharmacophore |
HOMO-LUMO Gap (DFT) | Reduced by ~0.3 eV* | Reference value | Significantly reduced |
Characteristic MS Peak | 236/238 [M]⁺ | 158 [M]⁺ | 178 [M]⁺ |
*Estimated from comparative DFT studies
[5] [10]
Synthetic Accessibility: 6-Bromo-2,3-dimethylquinoxaline is synthesized via bromination of 2,3-dimethylquinoxaline or via Beirut reaction using benzofuroxans and enolates [3]. This contrasts with unsubstituted quinoxalines, typically prepared by condensation of o-phenylenediamines with 1,2-dicarbonyls under acid or catalyst mediation (e.g., I₂, InCl₃, or nanocatalysts) [3]. Industrial suppliers offer the compound with purity ≥95%, though it may require cold-chain transportation due to stability concerns [2] [7].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7